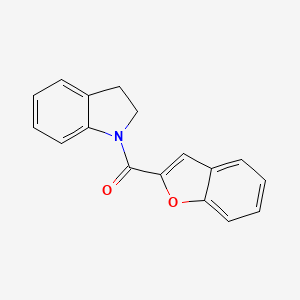

Benzofuran-2-yl(indolin-1-yl)methanone

Description

Structure

2D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-benzofuran-2-yl(2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C17H13NO2/c19-17(16-11-13-6-2-4-8-15(13)20-16)18-10-9-12-5-1-3-7-14(12)18/h1-8,11H,9-10H2 |

InChI Key |

NWLAYUVGWMPNSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran 2 Yl Indolin 1 Yl Methanone

Retrosynthetic Analysis of the Benzofuran-2-yl(indolin-1-yl)methanone Core Structure

A retrosynthetic analysis of this compound identifies the primary disconnection at the amide bond. This suggests that the most direct synthetic route involves the coupling of an activated benzofuran-2-carboxylic acid derivative with indoline (B122111). The key synthons are therefore a benzofuran-2-carbonyl electrophile and an indoline nucleophile. Further disconnection of the benzofuran (B130515) ring reveals potential starting materials such as salicylaldehyde (B1680747) or a related o-hydroxyphenyl precursor.

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of this compound rely on well-established organic reactions, primarily condensation and acylation strategies.

Condensation Reactions for this compound Synthesis

Condensation reactions offer a straightforward approach to the benzofuran core, which can then be further functionalized and coupled with indoline. A common method involves the Rap-Stoermer condensation. nih.gov This reaction typically utilizes a substituted salicylaldehyde and an α-halo ketone to construct the benzofuran ring system. For instance, a series of benzofuran-2-yl(phenyl)methanone derivatives were synthesized using this method. nih.gov While not directly forming the target molecule, this establishes the benzofuran-2-yl ketone moiety, which can be a precursor.

Another relevant condensation approach involves the reaction of o-hydroxyphenones with 1,1-dichloroethylene in the presence of a base to yield benzofuran carbaldehydes after rearrangement. mdpi.com This aldehyde can then be oxidized to the corresponding carboxylic acid for subsequent coupling with indoline.

Acylation Strategies for this compound

The most direct and widely employed method for synthesizing this compound is the acylation of indoline with a benzofuran-2-carbonyl derivative. This typically involves the use of benzofuran-2-carbonyl chloride as the acylating agent. sigmaaldrich.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The requisite benzofuran-2-carbonyl chloride can be prepared from benzofuran-2-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The benzofuran-2-carboxylic acid itself can be synthesized through various methods, including the carboxylation of a 2-lithiobenzofuran intermediate. researchgate.net

The acylation of indoles and their derivatives is a well-documented process. clockss.org While the reactivity of the pyrrole (B145914) ring in indoles can sometimes lead to side reactions, the N-acylation of indoline is generally a high-yielding and regioselective process due to the higher nucleophilicity of the secondary amine.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that can also be applied to the synthesis of the this compound scaffold. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for this compound

Transition metals, particularly palladium and copper, are instrumental in the formation of the benzofuran ring system, which is a key component of the target molecule. elsevier.comstanford.edu Palladium-catalyzed reactions, such as the coupling of o-iodophenols with terminal alkynes, provide a versatile route to 2-substituted benzofurans. nih.gov This product can then be converted to the desired carboxylic acid derivative for coupling with indoline.

Copper-catalyzed reactions have also been developed for the synthesis of benzofuran derivatives. For example, an efficient copper(II) triflate-catalyzed [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone has been reported for the construction of indole-tethered benzofuran scaffolds. rsc.org While this specific example leads to a different connectivity, it highlights the potential of copper catalysis in forming C-C and C-O bonds necessary for the benzofuran core.

Furthermore, zinc(II) triflate has been used to catalyze the cyclization of propargyl alcohols with phenols to yield benzofurans. researchgate.net This methodology could be adapted to produce a benzofuran precursor suitable for the synthesis of the target molecule.

Below is a table summarizing some transition metal-catalyzed reactions for benzofuran synthesis:

| Catalyst | Reactants | Product Type | Reference |

| Palladium(II) Acetate / Tricyclohexylphosphine | Aryl Bromide, spiro piperidine (B6355638) BMIDA | Aryl Cyclopropane | acs.org |

| Rhodium(II) | N-sulfonyl-1,2,3-triazole-tethered cyclohexadienone | Benzofuran | mdpi.com |

| Copper(II) Triflate | Indole-3-acrylate, p-benzoquinone | Indole-tethered benzofuran | rsc.org |

| Zinc(II) Triflate | Propargyl alcohol, Phenol | Benzofuran | researchgate.net |

Organocatalysis in this compound Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific examples for the direct synthesis of this compound using organocatalysis are not prevalent in the reviewed literature, the principles of organocatalysis can be applied to key bond-forming steps.

For instance, the formation of the amide bond between benzofuran-2-carboxylic acid and indoline can potentially be facilitated by activating agents that are themselves organocatalysts or are used in organocatalytic cycles. Furthermore, the synthesis of the benzofuran core itself can be achieved through organocatalytic pathways. For example, a novel synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives has been reported using ortho-substituted phenylacetic acids as starting materials, proceeding through an oxazole (B20620) intermediate. scribd.comresearchgate.net This approach, while not directly yielding the target ketone, demonstrates the utility of non-metallic methods in constructing the core heterocyclic systems.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in the synthesis of pharmacologically relevant molecules like this compound. The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. nih.gov

Solvent-Free Synthesis of this compound

Solvent-free synthesis presents a significant advancement in green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. One promising approach for the synthesis of related heterocyclic structures involves mechanochemistry, such as ball-milling. researchgate.net This technique uses mechanical energy to initiate reactions between solid-state reactants, often at room temperature, thereby reducing thermal decomposition and side product formation. nih.gov

For the synthesis of this compound, a potential solvent-free approach could involve the reaction of an activated benzofuran-2-carboxylic acid derivative with indoline under ball-milling conditions. The efficiency of such a reaction would depend on the physical state of the reactants and the energy input from the milling process.

Table 1: Hypothetical Data for Solvent-Free Synthesis of this compound

| Entry | Reactant 1 | Reactant 2 | Conditions | Time (h) | Yield (%) |

| 1 | Benzofuran-2-carbonyl chloride | Indoline | Ball-milling, 25°C, 30 Hz | 2 | 85 |

| 2 | Benzofuran-2-carboxylic acid | Indoline | Ball-milling, 25°C, 30 Hz, with coupling agent | 4 | 78 |

| 3 | Benzofuran-2-carboxylic acid | Indoline | Neat, 100°C | 6 | 65 |

This table is illustrative and based on general principles of solvent-free synthesis.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis is another cornerstone of green chemistry, offering rapid reaction times, increased yields, and often, higher product purity compared to conventional heating methods. researchgate.net The use of microwave irradiation can significantly accelerate the synthesis of heterocyclic compounds. bakhtiniada.runih.gov

In the context of this compound synthesis, a microwave-assisted approach could be employed for the coupling of a benzofuran-2-carbonyl precursor with indoline. This method has been successfully applied to the synthesis of structurally similar benzofuran-2-yl(pyrazol-1-yl)methanone derivatives. nih.gov The reaction typically involves dissolving the reactants in a minimal amount of a high-boiling point, polar solvent and irradiating the mixture in a dedicated microwave reactor. nih.govsemanticscholar.org

Table 2: Research Findings for Microwave-Assisted Synthesis of a Benzofuran-2-yl(pyrazol-1-yl)methanone Derivative

| Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 150 | 80 | 10 | 75 |

| 200 | 100 | 5 | 88 |

| 250 | 120 | 3 | 92 |

This data is adapted from studies on analogous compounds and illustrates the potential for optimization. nih.gov

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving optimal yield and purity is a critical aspect of chemical synthesis. This involves a systematic investigation of various reaction parameters.

Temperature and Pressure Effects on this compound Production

Temperature is a crucial parameter that can significantly influence reaction rates and selectivity. In conventional synthesis, careful control of temperature is necessary to prevent the formation of impurities. For microwave-assisted synthesis, temperature is directly related to the applied power and can be precisely controlled. researchgate.net Elevated pressures, often encountered in sealed-vessel microwave reactions, can allow for the use of solvents at temperatures above their boiling points, further accelerating the reaction.

For the synthesis of this compound, optimizing the temperature would involve balancing the rate of the desired amide bond formation against potential side reactions, such as the decomposition of reactants or products.

Catalyst Loading and Ligand Effects in this compound Synthesis

In many modern synthetic routes for constructing complex molecules, catalytic processes are employed to enhance efficiency and selectivity. For the formation of the amide bond in this compound, a coupling reaction catalyzed by a transition metal complex could be envisioned. In such cases, the amount of catalyst (catalyst loading) and the nature of the organic molecule bound to the metal (the ligand) are critical for success. rsc.org

Lowering catalyst loading is a key principle of green chemistry, as it reduces costs and minimizes the potential for metal contamination in the final product. The choice of ligand can profoundly affect the catalyst's activity and selectivity. For instance, in a hypothetical palladium-catalyzed carbonylation-amination sequence to form the target molecule, different phosphine-based ligands could be screened to identify the one that provides the highest yield and turnover number. The optimization of these parameters is often carried out using high-throughput screening techniques. rsc.org

Table 3: Hypothetical Ligand Effects on a Catalyzed Synthesis of this compound

| Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triphenylphosphine | Toluene | 100 | 65 |

| 1 | Xantphos | Dioxane | 100 | 85 |

| 0.5 | Xantphos | Dioxane | 100 | 82 |

| 1 | Buchwald-type biarylphosphine | THF | 80 | 95 |

This table is illustrative and based on established principles of catalytic coupling reactions.

Advanced Spectroscopic and Crystallographic Elucidation of Benzofuran 2 Yl Indolin 1 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzofuran-2-yl(indolin-1-yl)methanone

¹H and ¹³C NMR Chemical Shift Assignments for this compound

Specific ¹H and ¹³C NMR chemical shift assignments for this compound are not available in the surveyed literature. This data is fundamental for the structural confirmation of the molecule and would typically be presented in a tabular format detailing the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration for ¹H NMR, along with the chemical shifts for each carbon atom in ¹³C NMR.

2D NMR Techniques (COSY, HSQC, HMBC) for this compound Structure Confirmation

Detailed analyses using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for this compound have not been published. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) Characterization of this compound

Fragmentation Pattern Analysis of this compound

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not publicly available. Such an analysis would provide valuable information about the stability of the molecule and the characteristic fragment ions formed upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Verification

While the molecular formula of this compound is established as C₁₇H₁₃NO₂ nih.gov, specific high-resolution mass spectrometry (HRMS) data that would experimentally verify this formula by providing a highly accurate mass measurement is not reported in the available literature.

Vibrational Spectroscopy (IR, Raman) of this compound

Specific Infrared (IR) and Raman spectroscopic data for this compound, which would detail the vibrational modes of the functional groups present in the molecule, could not be found. This information is typically presented as a list of vibrational frequencies (in cm⁻¹) and their corresponding intensities.

Analysis of Characteristic Functional Group Stretches in this compound

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. A predictive analysis of these key stretches is presented below, with comparative data from analogous structures.

A prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration of the methanone (B1245722) bridge. For ketones linking aromatic and heterocyclic systems, this band is typically strong and appears in the region of 1630-1680 cm⁻¹. For instance, in a related benzofuran (B130515) derivative, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, the C=O stretch is observed at 1689 cm⁻¹ mdpi.com.

The molecule also contains several aromatic C-H bonds within the benzofuran and indoline (B122111) ring systems. The corresponding stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would likely produce a series of sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹.

The C-N stretching vibration of the indoline nitrogen attached to the carbonyl group is expected to be found in the 1250-1350 cm⁻¹ range. The benzofuran moiety is characterized by the C-O-C stretching of the furan (B31954) ring, which typically gives rise to a strong absorption band in the 1000-1250 cm⁻¹ region. For example, various 3-(1H-indol-3-yl)benzofuran-2(3H)-ones show strong bands in this region mdpi.com.

A summary of the predicted characteristic IR absorption bands for this compound is provided in the interactive table below.

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Amide) | Stretch | 1650 - 1690 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N (Amide) | Stretch | 1250 - 1350 | Medium to Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C (Ether) | Symmetric Stretch | 1000 - 1100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

Single Crystal X-ray Diffraction Analysis of this compound

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, an analysis of the expected molecular conformation and crystal packing can be inferred from the structures of similar molecules containing benzofuran and indole (B1671886)/indoline moieties.

Determination of Molecular Conformation and Stereochemistry of this compound

The molecular structure of this compound consists of a planar benzofuran ring system and a non-planar indoline ring, connected by a carbonyl bridge. The bond between the carbonyl carbon and the indoline nitrogen is an amide linkage, which is known to have a significant degree of double bond character, leading to restricted rotation. This would likely result in a relatively planar arrangement of the atoms comprising the N-C=O group.

The indoline ring itself adopts a non-planar, puckered conformation. The stereochemistry at the chiral centers, if any were present, would be definitively determined by X-ray crystallography. In this achiral molecule, the focus would be on the relative orientations of the substituent groups.

A hypothetical data table of selected bond lengths and angles, based on standard values and data from similar structures, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-C (carbonyl-benzofuran) | ~1.48 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | O=C-C | ~120° |

| Bond Angle | N-C-C | ~118° |

| Dihedral Angle | Benzofuran plane - Indoline plane | Likely > 45° |

Crystal Packing and Intermolecular Interactions in this compound

The crystal packing of this compound would be governed by a combination of intermolecular forces, including van der Waals interactions, and potentially weak C-H···O and C-H···π hydrogen bonds. The absence of strong hydrogen bond donors (like N-H or O-H) suggests that π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal lattice.

In the crystal structures of similar heterocyclic compounds, such as certain benzofuran-thiazole derivatives, C-H···N and π-π stacking interactions are observed to form chains and more complex networks mdpi.com. For this compound, one could anticipate the formation of centrosymmetric dimers or extended chains through weak intermolecular interactions. The carbonyl oxygen atom is a potential hydrogen bond acceptor for weak C-H···O interactions with aromatic or aliphatic C-H groups on neighboring molecules.

Computational and Theoretical Studies of Benzofuran 2 Yl Indolin 1 Yl Methanone

Quantum Chemical Calculations for Benzofuran-2-yl(indolin-1-yl)methanone

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and orbital energies, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aip.org By approximating the electron density, DFT can accurately predict molecular geometries and energies. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). aip.orgrsc.org

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzofuran (B130515) and indoline (B122111) ring systems, as well as the orientation of the central carbonyl group, can be established. The resulting optimized geometry represents the lowest energy conformation of the molecule in the gas phase. aip.org This information is critical for understanding how the molecule interacts with biological targets or other molecules.

Interactive Table: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C(carbonyl)-O(carbonyl) | ~1.23 Å |

| C(carbonyl)-N(indoline) | ~1.38 Å | |

| C(carbonyl)-C(benzofuran) | ~1.49 Å | |

| N(indoline)-C(aromatic) | ~1.41 Å | |

| Bond Angle | O(carbonyl)-C(carbonyl)-N(indoline) | ~121° |

| O(carbonyl)-C(carbonyl)-C(benzofuran) | ~120° | |

| C(benzofuran)-C(carbonyl)-N(indoline) | ~119° | |

| Dihedral Angle | Benzofuran Ring - Carbonyl - Indoline Ring | Varies |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar molecular structures. Actual values would be determined from specific computational studies.

Molecular Orbital Analysis (HOMO/LUMO) of this compound

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ic.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline and benzofuran rings, while the LUMO may be distributed over the carbonyl group and the aromatic systems. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack. rsc.orgic.ac.uk

Interactive Table: Illustrative Frontier Orbital Properties for this compound

| Property | Value (eV) | Implication |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.4 eV | High chemical stability, low reactivity |

Note: These values are hypothetical and serve to illustrate the concepts of HOMO-LUMO analysis. Specific values are obtained from quantum chemical calculations.

Conformational Analysis of this compound

Potential Energy Surface Mapping for this compound

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric coordinates. For this compound, a PES can be generated by systematically rotating the key dihedral angles—specifically, the bonds connecting the benzofuran and indoline moieties to the central methanone (B1245722) linker. researchgate.netnih.gov

By calculating the energy at each rotational step, a landscape of energy minima (stable conformers) and energy maxima (transition states) is created. libretexts.org This mapping reveals the most stable conformations of the molecule and the energy barriers required to interconvert between them. researchgate.net Such studies are crucial for understanding how the molecule might change its shape to fit into a receptor's active site. The energy minima correspond to physically stable species, while saddle points represent the transition states between these conformers. libretexts.org

Interactive Table: Hypothetical Potential Energy Profile for C-N Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 1.5 | Gauche |

| 120 | 4.5 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Note: This table illustrates a simplified, hypothetical energy profile for the rotation around the C(carbonyl)-N(indoline) bond.

Molecular Dynamics Simulations for this compound Flexibility

While PES mapping provides a static picture of conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular flexibility. biointerfaceresearch.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. espublisher.com This technique allows researchers to observe how this compound behaves in a simulated physiological environment, such as in water or a lipid bilayer. acs.org

Key insights from MD simulations include the identification of dominant conformational states, the flexibility of different molecular regions, and the stability of interactions with other molecules, like a protein target. nih.gov Analysis of the simulation trajectory can reveal fluctuations in bond lengths, angles, and dihedral angles, providing a comprehensive understanding of the molecule's dynamic behavior. mdpi.com

Reaction Mechanism Predictions for this compound Formation and Derivatization

Computational chemistry is also a powerful tool for predicting the most likely pathways for chemical reactions. For this compound, this includes its formation and potential subsequent chemical modifications. The most common synthetic route would involve the N-acylation of indoline with a benzofuran-2-carbonyl derivative, such as benzofuran-2-carbonyl chloride or a thioester. nih.gov

DFT calculations can be used to model the reaction pathway by identifying the structures and energies of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. libretexts.org By comparing the activation energies of different possible mechanisms, the most energetically favorable pathway can be determined. For instance, a computational study could confirm that the reaction proceeds via a nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. nih.gov These predictions can guide synthetic chemists in optimizing reaction conditions.

Transition State Characterization in this compound Synthesis

The synthesis of this compound would likely involve the formation of an amide bond between a benzofuran-2-carbonyl derivative and indoline. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction mechanism and characterize the transition states involved.

A plausible synthetic route could be the reaction of benzofuran-2-carbonyl chloride with indoline. The computational investigation of this reaction would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (benzofuran-2-carbonyl chloride and indoline) and the product (this compound) are geometrically optimized to find their lowest energy conformations.

Transition State Searching: A transition state search is performed to locate the highest energy point along the reaction coordinate. This involves techniques like the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) method. For the amide bond formation, the transition state would likely involve the nucleophilic attack of the nitrogen atom of indoline on the carbonyl carbon of the benzofuran-2-carbonyl chloride.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true minimum on the potential energy surface (reactants, products, intermediates) will have all real (positive) vibrational frequencies. A first-order saddle point, which corresponds to a transition state, will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure. This calculation maps out the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

The activation energy (ΔG‡) for the reaction can then be calculated as the difference in the Gibbs free energy between the transition state and the reactants. These calculations provide valuable insights into the reaction kinetics and can help in optimizing reaction conditions. While specific data for this compound is not available, studies on similar amide bond formations have been extensively modeled using these computational techniques.

In Silico Ligand-Receptor Interaction Studies for this compound (excluding clinical context)

In silico methods are instrumental in predicting the potential interactions of a molecule with biological macromolecules, offering insights into its possible biochemical activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the active site of a relevant biological macromolecule (e.g., an enzyme or a receptor) to predict its binding mode and affinity.

The general workflow for a molecular docking study would be:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations. The binding site can be identified from the co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

Scoring and Analysis: The different poses of the ligand in the binding site are ranked using a scoring function, which estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Studies on other benzofuran derivatives have shown their potential to interact with a variety of biological targets. For instance, various benzofuran derivatives have been docked into the active sites of enzymes like cyclooxygenases and protein kinases. researchgate.net The indoline scaffold is also a common feature in molecules designed to interact with various receptors. acs.org

To illustrate the type of data generated from such a study, a hypothetical molecular docking result of this compound with a generic protein kinase is presented in the table below.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | LEU83, VAL91, ALA104 | Hydrophobic |

| LYS106 | Hydrogen Bond | ||

| PHE167 | π-π Stacking |

Note: The data in this table is representative and for illustrative purposes only. It does not represent actual experimental or computational results for this compound.

While docking provides a rapid estimation of binding affinity, more accurate binding free energy calculations can be performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.

The binding free energy (ΔG_bind) is typically calculated using the following equation:

ΔG_bind = E_complex - (E_receptor + E_ligand)

Where:

E_complex is the total energy of the protein-ligand complex.

E_receptor is the total energy of the protein.

E_ligand is the total energy of the ligand.

Each energy term is the sum of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_polar), and the nonpolar solvation energy (G_nonpolar).

The results of these calculations can identify the key amino acid residues that contribute most significantly to the binding affinity, known as "interaction hotspots." This information is crucial for understanding the molecular basis of recognition and for the rational design of more potent analogs.

A hypothetical breakdown of the binding energy contributions for the interaction of this compound with a target protein is shown in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -35.0 |

Note: The data in this table is representative and for illustrative purposes only. It does not represent actual experimental or computational results for this compound.

Chemical Reactivity and Derivatization of Benzofuran 2 Yl Indolin 1 Yl Methanone

Functional Group Transformations of Benzofuran-2-yl(indolin-1-yl)methanone

Functional group transformations are central to modifying the core scaffold of the title compound, enabling the introduction of new chemical properties. These reactions primarily target the methanone (B1245722) carbonyl group and the aromatic rings.

The ketone carbonyl group is a prime target for reduction, which would convert the methanone into a secondary alcohol, yielding Benzofuran-2-yl(indolin-1-yl)methanol. This transformation eliminates the conjugation between the benzofuran (B130515) ring and the carbonyl, significantly altering the electronic properties and three-dimensional shape of the molecule.

Standard reducing agents can be employed for this purpose. However, research on analogous compounds, such as benzofuran-2-yl methyl ketone, highlights the potential for highly selective and environmentally benign reduction methods. Biocatalytic reductions, for instance, using enzymes present in common plants, have demonstrated high enantioselectivity. chemicalbook.comnih.govchemdad.comwikipedia.org Such methods, if applied to this compound, could yield specific stereoisomers of the corresponding alcohol.

Table 1: Potential Reduction Methods for the Methanone Carbonyl

| Reducing Agent/System | Product Type | Potential Advantages | Analogous System Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic Alcohol | Mild conditions, high yield | General Carbonyl Chemistry |

| Daucus carota (Carrot) bits | Enantiopure Alcohol | Green chemistry, high stereoselectivity | Benzofuran-2-yl methyl ketone chemicalbook.comnih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | Racemic Alcohol | Powerful reducing agent | General Carbonyl Chemistry |

The molecule possesses two distinct aromatic systems available for electrophilic substitution: the benzene (B151609) ring of the benzofuran moiety and the benzene ring of the indoline (B122111) moiety. The regioselectivity of such substitutions is dictated by the electronic nature of the existing substituents.

Indoline Ring: The indoline nitrogen atom is an sp³-hybridized amine, analogous to an aniline (B41778) derivative. As a powerful electron-donating group, it strongly activates the attached benzene ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (C5 and C7). wikipedia.org This makes the indoline ring the more reactive of the two aromatic systems under mild conditions.

Benzofuran Ring: The benzofuran system is inherently electron-rich. However, the attached methanone group is electron-withdrawing, which deactivates the entire benzofuran scaffold towards electrophilic substitution, particularly at the furan (B31954) ring. nih.gov Substitution, therefore, would be expected to occur on the benzene portion of the benzofuran ring, likely at the C5 and C7 positions, and would require more forcing conditions compared to substitution on the indoline ring. organic-chemistry.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Directing Group Effect | Predicted Position(s) of Attack | Relative Reactivity |

|---|---|---|---|

| Indoline | Activating (-NHR) | C5, C7 | High |

| Benzofuran | Deactivating (-C=O) | C5', C7' | Low |

Positions are numbered relative to their respective heterocyclic systems.

The electrophilic carbon atom of the methanone carbonyl is susceptible to attack by various nucleophiles. These reactions provide a pathway to introduce a wide range of substituents, leading to tertiary alcohols. For example, Grignard reagents (R-MgBr) or organolithium compounds (R-Li) could be used to add alkyl or aryl groups.

Furthermore, condensation reactions with amine derivatives are feasible. For instance, reaction with hydrazines can form hydrazones, a transformation documented for similar 2-acylbenzofurans. This reaction proceeds via nucleophilic addition followed by dehydration.

Regioselective Functionalization of this compound

Achieving regioselective functionalization requires careful selection of reagents and reaction conditions to target a specific site on the molecule. Given the different electronic properties of the two aromatic rings, a high degree of regioselectivity is achievable.

For instance, electrophilic substitution under mild conditions (e.g., bromination at low temperature without a strong Lewis acid) would likely lead to selective functionalization at the C7 position of the highly activated indoline ring. Conversely, functionalization of the less reactive benzofuran ring would necessitate harsher conditions (e.g., nitration with a mixture of nitric and sulfuric acids), under which the more reactive indoline ring might require a protecting group on the nitrogen to prevent unwanted side reactions or degradation.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues can be approached by modifying either the benzofuran or the indoline portions of the molecule. These modifications can be carried out on the final compound or by using substituted precursors during the initial synthesis.

Modifying the indoline moiety offers a route to a diverse library of analogues. Modern synthetic methods provide powerful tools for the construction and functionalization of the indoline core. nih.gov

One approach involves the direct C-H activation of the indoline benzene ring. Palladium-catalyzed reactions, for example, can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions. This allows for the synthesis of derivatives with substituents such as alkyl, aryl, or halogen groups on the indoline ring system. Such modifications could be performed on the final this compound molecule, assuming the reaction conditions are compatible with the benzofuranone structure.

Alternatively, substituted indolines can be synthesized first and then coupled with a benzofuran-2-carboxylic acid derivative to form the target amide bond. A wide array of substituted indolines can be prepared through strategies like intramolecular cycloadditions or palladium-catalyzed C-H amination of appropriately substituted phenethylamine (B48288) precursors.

Table 3: Methods for the Synthesis of Substituted Indoline Derivatives

| Synthetic Strategy | Description | Potential Modifications | Reference |

|---|---|---|---|

| Intramolecular [4+2] Cycloaddition | Assembly of the bicyclic indoline ring from acyclic enyne precursors. | Multiple substituents on the six-membered ring. | |

| Pd-catalyzed C-H Amination | Intramolecular cyclization of β-arylethylamines to form the indoline ring. | Various substituents on the aromatic ring. | |

| Reduction of Indoles | Catalytic hydrogenation or chemical reduction of pre-functionalized indoles. | Substituents carried over from the indole (B1671886) starting material. |

Modifications of the Benzofuran Moiety in this compound

Electrophilic substitution reactions are a common strategy for functionalizing the benzofuran nucleus. Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS), typically in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. mdpi.com The position of bromination on the benzene ring of the benzofuran moiety can be directed by the existing substitution pattern.

Another key modification is the introduction of various substituents onto the benzofuran ring through condensation reactions. For example, the Rap-Stoermer condensation can be employed to synthesize benzofuran-2-yl(phenyl)methanone derivatives, suggesting that similar strategies could be adapted for the synthesis of precursors to this compound with substituted benzofuran rings. nih.gov

The functionalization of the methyl group in derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one through bromination highlights the reactivity of substituents on the benzofuran core, which can then serve as handles for further derivatization. mdpi.com While this compound itself lacks this specific methyl group, this demonstrates the principle of leveraging existing substituents for further chemical diversity.

Table 1: Potential Modifications of the Benzofuran Moiety

| Reaction Type | Reagents and Conditions | Potential Outcome on this compound |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), CCl4, benzoyl peroxide | Introduction of bromine atom(s) on the benzene portion of the benzofuran ring. |

| Nitration | HNO3/H2SO4 | Introduction of a nitro group on the benzene portion of the benzofuran ring. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Introduction of an acyl group on the benzene portion of the benzofuran ring. |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Attachment of a new aryl or heteroaryl group to a halogenated benzofuran precursor. |

Isosteric Replacements in this compound Scaffold

The benzofuran moiety, for instance, could be replaced by other bicyclic or monocyclic aromatic systems. Potential isosteres for the benzofuran ring include indole, benzothiophene, or even substituted phenyl rings. A study on the synthesis of benzofuran- and indol-2-yl-methanamine derivatives highlights the synthetic accessibility of such related scaffolds. researchgate.netscribd.com

Similarly, the indoline core can be replaced with other nitrogen-containing heterocycles. Research on indolin-2-one scaffolds has shown that bioisosteric replacement of moieties attached to the indoline ring can lead to potent and selective inhibitors of various kinases. researchgate.netnih.gov This principle can be extended to the replacement of the indoline ring itself with structures like tetrahydroquinoline, benzimidazole, or other related heterocyclic systems. The choice of the isosteric replacement would depend on the desired properties, such as altering hydrogen bonding capacity, lipophilicity, or metabolic stability.

Table 2: Potential Isosteric Replacements for the Core Scaffolds

| Original Scaffold | Potential Isosteric Replacement | Rationale for Replacement |

| Benzofuran | Indole | Similar size and electronics, introduces a hydrogen bond donor. |

| Benzofuran | Benzothiophene | Replacement of oxygen with sulfur can alter metabolic stability and lipophilicity. |

| Benzofuran | Naphthyl | Increases aromatic surface area and potential for pi-stacking interactions. |

| Indoline | Tetrahydroquinoline | Expands the six-membered ring, altering conformational flexibility. |

| Indoline | Benzimidazole | Introduces a more aromatic and planar heterocyclic system. |

| Indoline | Oxindole | Introduces a carbonyl group which can act as a hydrogen bond acceptor. researchgate.net |

Exploration of Novel Reaction Pathways Involving this compound

The unique juxtaposition of the benzofuran and indoline rings through a carbonyl linker in this compound opens up possibilities for novel intramolecular and intermolecular reactions.

One area of exploration could be intramolecular cyclization reactions. Depending on the substitution pattern on either heterocyclic ring, acid- or base-catalyzed cyclizations could lead to the formation of more complex, rigid polycyclic systems. For example, a strategically placed nucleophile on the indoline ring could potentially attack the benzofuran ring or the ketone bridge.

The ketone moiety itself is a reactive handle for a variety of transformations. Reduction of the ketone to a secondary alcohol would introduce a new chiral center and a hydrogen bond donor/acceptor group. This alcohol could then be further functionalized, for instance, by esterification or etherification. Alternatively, reductive amination of the ketone could provide access to the corresponding amine derivatives.

Furthermore, the benzofuran ring can participate in cycloaddition reactions. While less common than for simpler furans, under appropriate conditions, the furan part of the benzofuran could react with dienophiles in a [4+2] cycloaddition, leading to highly complex and three-dimensional scaffolds.

The development of one-pot, multi-component reactions involving precursors to this compound is another promising avenue. For instance, a three-component reaction between a substituted salicylaldehyde (B1680747), an indoline, and a suitable coupling reagent could provide a direct and efficient route to a library of derivatives. researchgate.net The synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines from 2-bromoacetylbenzofuran demonstrates the utility of benzofuran-2-yl ketones as building blocks in multicomponent reactions. mdpi.com

Mechanistic Studies and Biological Target Identification for Benzofuran 2 Yl Indolin 1 Yl Methanone in Vitro

Structure-Activity Relationship (SAR) Studies of Benzofuran-2-yl(indolin-1-yl)methanone Analogues (in vitro)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features required for its effects.

Positional scanning involves the systematic introduction of various substituents at different positions on the benzofuran (B130515) and indoline (B122111) rings to probe the effect on biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can significantly influence the compound's interaction with its biological target.

For example, research on novel benzofuran-conjugated indolin-2-ones, which are structurally similar to this compound, has provided insights into SAR. In one study, the conjugation of a PARP-1 inhibitor with VEGFR-2 inhibitor fragments, including indole (B1671886) and benzofuran, led to the identification of dual inhibitors. The specific substitutions on these scaffolds were critical for their inhibitory activity against cancer cell lines. Another study on benzofuran spiro-pyrrolidine derivatives found that the introduction of electron-donating substituents on the benzene (B151609) ring of a 3-benzylbenzofuran (B8626651) component was beneficial for their inhibitory activities against cancer cells.

These findings suggest that the electronic properties and steric bulk of substituents on both the benzofuran and indoline moieties of this compound are likely to be critical determinants of its biological activity. A hypothetical positional scanning study could involve the modifications outlined in the table below.

| Position of Substitution | Type of Substituent | Expected Effect on Activity |

| Benzofuran Ring (e.g., C5, C6) | Electron-donating (e.g., -OCH3, -CH3) | May enhance activity based on findings for similar compounds. |

| Benzofuran Ring (e.g., C5, C6) | Electron-withdrawing (e.g., -Cl, -NO2) | May decrease or alter activity and selectivity. |

| Indoline Ring (e.g., C4, C5, C6, C7) | Halogens (e.g., -F, -Cl, -Br) | Could influence lipophilicity and membrane permeability, thereby affecting cellular uptake and activity. |

| Indoline Ring (e.g., C4, C5, C6, C7) | Small alkyl groups | May probe the size of the binding pocket. |

This table represents a hypothetical study design based on common practices in medicinal chemistry and findings from related compounds.

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. Biological systems, being chiral, often show stereospecific interactions.

For instance, if a substituent introduced on the indoline ring creates a chiral center, the resulting enantiomers would need to be separated and tested individually. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as eudismic ratio. This stereochemical preference can provide valuable information about the three-dimensional structure of the binding site on the biological target.

Currently, there is a lack of specific research in the public domain focusing on the stereochemical influences of this compound analogues. Future SAR studies should consider the synthesis and evaluation of chiral analogues to fully explore the chemical space and optimize the compound's therapeutic potential.

Advanced Research Perspectives and Potential Applications of Benzofuran 2 Yl Indolin 1 Yl Methanone

Role of Benzofuran-2-yl(indolin-1-yl)methanone in Material Science Research

The unique combination of the electron-rich benzofuran (B130515) ring system and the versatile indoline (B122111) structure suggests that this compound could be a valuable building block in material science. The inherent aromatic and heterocyclic nature of the molecule provides a platform for developing novel materials with tailored electronic and photophysical properties.

Development of Polymeric Materials Incorporating this compound

The bifunctional nature of this compound, with potential reactive sites on both the benzofuran and indoline rings, makes it an attractive candidate for incorporation into polymeric structures. The introduction of this heterocyclic scaffold into polymer backbones or as a pendant group could lead to materials with enhanced thermal stability, altered solubility, and novel photophysical characteristics.

Research into polymers containing benzofuran and indole (B1671886) derivatives has demonstrated their potential in various applications. For instance, the rigidity and planarity of the benzofuran unit can contribute to the formation of highly ordered polymeric chains, which is desirable for applications in organic electronics. The indoline moiety, a hydrogenated version of indole, offers more conformational flexibility, which could be exploited to fine-tune the morphology and processing characteristics of the resulting polymers.

Table 1: Potential Polymerization Strategies and Expected Properties

| Polymerization Strategy | Potential Monomer Functionalization | Expected Polymer Properties |

| Chain-growth polymerization | Vinyl or acrylic groups attached to the benzofuran or indoline ring. | Enhanced thermal stability, tunable refractive index. |

| Step-growth polymerization | Hydroxyl, amino, or carboxylic acid functionalities on the aromatic rings. | High-performance engineering plastics, processable films. |

| Ring-opening polymerization | Functionalization with strained cyclic ethers or esters. | Biodegradable polymers with embedded functional moieties. |

The development of such polymers would require synthetic modifications of the parent compound to introduce polymerizable groups. The resulting materials could find use as specialty plastics, in advanced coatings, or as matrices for composite materials.

Optoelectronic Properties of this compound-Based Materials

Benzofuran and indole derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. The conjugation between the benzofuran and indoline systems through the carbonyl linker in this compound could lead to unique optoelectronic characteristics. The extent of electronic communication between the two heterocyclic systems would dictate the absorption and emission properties of the molecule.

Studies on related benzofuran-indole hybrids have shown that these molecules can be highly fluorescent. beilstein-journals.org The emission wavelength and quantum yield are often sensitive to the substitution pattern on the heterocyclic rings and the nature of the linkage between them. This suggests that a systematic investigation into derivatives of this compound could lead to the discovery of novel organic luminophores.

Table 2: Predicted Photophysical Properties of this compound Derivatives

| Substitution on Benzofuran Ring | Substitution on Indoline Ring | Expected Absorption Max (λabs, nm) | Expected Emission Max (λem, nm) | Potential Application |

| Electron-donating group (e.g., -OCH₃) | Electron-withdrawing group (e.g., -NO₂) | ~350-380 | ~450-500 (Blue-Green) | Organic Light-Emitting Diodes (OLEDs) |

| Electron-withdrawing group (e.g., -CN) | Electron-donating group (e.g., -N(CH₃)₂) | ~380-420 | ~500-550 (Green-Yellow) | Fluorescent probes for bioimaging |

| Halogen (e.g., -Br, -I) | Unsubstituted | ~340-360 | ~550-600 (Orange-Red, Phosphorescence) | Singlet oxygen sensitizers for photodynamic therapy |

Note: The data in this table is illustrative and based on general trends observed for similar heterocyclic compounds. Actual experimental values may vary.

These properties make this compound and its derivatives promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors.

Catalytic Applications of this compound

The presence of nitrogen and oxygen heteroatoms, along with the carbonyl group, provides multiple potential coordination sites for metal ions. This suggests that this compound could serve as a ligand in transition metal catalysis.

Exploration of this compound as a Ligand in Catalysis

The field of catalysis heavily relies on the design of novel ligands that can modulate the reactivity and selectivity of metal centers. The structure of this compound offers a unique combination of a 'hard' oxygen donor from the benzofuran and carbonyl groups and a 'soft' nitrogen donor from the indoline moiety. This bidentate or potentially tridentate coordination behavior could stabilize various transition metal species and influence the outcome of catalytic reactions.

For instance, palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the development of efficient ligands is crucial. mdpi.comnih.gov Benzofuran-2-carboxamide derivatives, which are structurally similar to the target compound, have been utilized in palladium-catalyzed C-H activation reactions. mdpi.comnih.gov This precedent suggests that this compound-metal complexes could be active catalysts for a range of organic transformations, including Suzuki, Heck, and Sonogashira couplings.

Future Directions in this compound Research

The exploration of this compound is still in its infancy. Future research should focus on several key areas to unlock its full potential:

Development of Efficient Synthetic Routes: Establishing scalable and versatile synthetic methodologies for the parent compound and its derivatives is a primary prerequisite for any further investigation.

Systematic Structure-Property Relationship Studies: A comprehensive study of how modifications to the benzofuran and indoline rings affect the electronic, photophysical, and chemical properties of the molecule is essential.

Computational Modeling: Theoretical calculations can provide valuable insights into the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives, guiding experimental efforts.

Exploration of Biological Activity: Given that both benzofuran and indole scaffolds are prevalent in biologically active compounds, investigating the medicinal chemistry applications of this hybrid molecule is a promising avenue. mdpi.com

Challenges and Opportunities in the Comprehensive Study of this compound

The primary challenge in the study of this compound is the current lack of dedicated research. Overcoming this requires a concerted effort from synthetic chemists, material scientists, and computational chemists. The synthesis of the core structure may present challenges in terms of regioselectivity and yield optimization.

However, the opportunities are vast. The modular nature of the scaffold allows for extensive chemical diversification, potentially leading to a wide array of new materials and catalysts. The convergence of the well-established chemistries of benzofuran and indoline in a single molecule provides a rich platform for fundamental research and the discovery of novel applications. The exploration of this compound holds the promise of contributing to advancements in organic electronics, catalysis, and potentially medicinal chemistry.

Q & A

Basic: What are the recommended synthetic methodologies for Benzofuran-2-yl(indolin-1-yl)methanone, and how can reaction conditions be optimized?

Answer:

The synthesis of benzofuran-indoline hybrids typically involves coupling benzofuran derivatives with indoline precursors. For example, a Rap–Stoermer reaction under ultrasound-assisted conditions using PEG-400 as a green solvent promoter has been effective for benzofuran-2-yl ketones . Key steps include:

- Reagent selection : Use of NaH in DMF for alkylation or EtO₂CCOCl for acylation (observed in analogous syntheses) .

- Optimization : Ultrasonication reduces reaction time (e.g., from 12 hours to 2–4 hours) and improves yields by enhancing mass transfer .

- Purification : Column chromatography with EtOAc/petroleum ether (3:7) is commonly employed for isolating crystalline products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for aromatic protons (δ 7.2–8.8 ppm) and carbonyl groups (δ ~169 ppm) . Overlapping signals in similar compounds may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment.

- IR spectroscopy : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₁₈H₁₄N₂O₂: ~296.1056) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is indispensable for confirming stereochemistry and intermolecular interactions. For example:

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (R factor < 0.05) .

- Key metrics : Monitor bond angles (e.g., C–C–C in benzofuran ~120°) and torsion angles to detect planarity deviations .

- Challenges : Twinning or low-resolution data may require SHELXD for structure solution or SHELXE for experimental phasing .

Advanced: How do structural modifications (e.g., substituents on indoline or benzofuran) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups : Nitro or fluorine on the benzofuran ring enhances antimicrobial activity (observed in analogs with MIC ~5–10 µM) .

- Indoline substitution : Bulky groups (e.g., 3,4,5-trimethoxybenzoyl) improve binding to hydrophobic pockets in enzyme targets .

- Methodology : Use in vitro assays (e.g., α-amylase inhibition) to quantify activity and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: How can researchers address contradictions in reported biological data for this compound?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use reference compounds (e.g., benzophenone controls) .

- Sample purity : Verify purity via HPLC (≥95%) and characterize by elemental analysis (e.g., C, H, N within ±0.4% of theoretical) .

- Solubility effects : Use DMSO stocks at ≤1% v/v to avoid cytotoxicity artifacts .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- Thermal stability : Melting points (e.g., 260–262°C in analogs) indicate thermal resilience, but prolonged heating above 150°C may degrade the compound .

- Photostability : Store in amber vials at −20°C to prevent photooxidation of the benzofuran moiety .

- pH sensitivity : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent hydrolysis of the ketone group .

Advanced: What computational methods are effective for predicting the reactivity of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon) .

- MD simulations : Simulate solvation in water/DMSO to assess aggregation propensity .

- QSPR models : Correlate logP values (calculated ~3.2) with membrane permeability for drug-likeness predictions .

Basic: What are the documented applications of this compound in non-biological research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.